molecular formula C7H6INO2 B186360 Methyl 3-iodopicolinate CAS No. 73841-41-5

Methyl 3-iodopicolinate

Cat. No. B186360
CAS RN: 73841-41-5
M. Wt: 263.03 g/mol
InChI Key: ITYQUGKRGXNQSC-UHFFFAOYSA-N
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Description

Methyl 3-iodopicolinate is a chemical compound with the molecular formula C7H6INO2 . It has an average mass of 263.033 Da and a monoisotopic mass of 262.944305 Da . The compound is also known by other names such as Methyl 3-iodo-2-picolinate and Methyl 3-iodo-2-pyridinecarboxylate .


Physical And Chemical Properties Analysis

Methyl 3-iodopicolinate has a density of 1.8±0.1 g/cm^3, a boiling point of 298.5±20.0 °C at 760 mmHg, and a flash point of 134.3±21.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 1.09 . These properties can affect how the compound behaves under different conditions and in different environments.

Scientific Research Applications

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs)

    • Field : Biomedical Engineering .
    • Application Summary : Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs) have emerged as useful tools for biomedical applications, specifically for drug delivery . They offer high drug loading capacity and controlled release at the target site .
    • Methods of Application : MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
    • Results : Their exceptional physicochemical properties are being constantly and actively exploited for various applications such as energy harvesting, gas storage, gas separation, catalysis, etc .
  • Capture of Iodine and Methyl Iodide Using All-Silica EMM-17 Zeolite

    • Field : Environmental Science .
    • Application Summary : A novel all-silica ExxonMobil material-17 (EMM-17) zeolite having a unique three-dimensional 10 (12) × 10 (12) × 11-ring channel system exhibits a high adsorption capacity for iodine and methyl iodide in the presence of water .
    • Methods of Application : The excellent iodine/methyl iodide capture properties are attributed to the combination of optimal pore size, high pore volume, strong hydrophobicity, and suitable particle morphology .
    • Results : EMM-17 outperforms previously reported zeolites in terms of gravimetric and volumetric adsorption capacity in dynamic adsorption measurements .

properties

IUPAC Name

methyl 3-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYQUGKRGXNQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356078
Record name methyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodopicolinate

CAS RN

73841-41-5
Record name methyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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